molecular formula C19H18N2O5S B2733605 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-ethoxybenzoate CAS No. 896307-63-4

6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-ethoxybenzoate

Cat. No.: B2733605
CAS No.: 896307-63-4
M. Wt: 386.42
InChI Key: JAJHDAPMYKCVGA-UHFFFAOYSA-N
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Description

The compound 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-ethoxybenzoate is a hybrid heterocyclic molecule featuring a pyran core (4-oxo-4H-pyran-3-yl) linked to a 1-methylimidazole moiety via a thioether-methyl bridge and esterified with a 2-ethoxybenzoate group. This structure combines pharmacophoric elements known for diverse biological activities:

  • The imidazole-thioether motif is associated with antimicrobial and kinase-inhibitory properties .
  • The pyran ring contributes to metabolic stability and hydrogen-bonding interactions .
  • The 2-ethoxybenzoate ester may enhance lipophilicity and membrane permeability .

Properties

IUPAC Name

[6-[(1-methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-ethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5S/c1-3-24-16-7-5-4-6-14(16)18(23)26-17-11-25-13(10-15(17)22)12-27-19-20-8-9-21(19)2/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAJHDAPMYKCVGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)OC2=COC(=CC2=O)CSC3=NC=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-ethoxybenzoate likely involves multiple steps, including the formation of the imidazole ring, the thioether linkage, and the esterification process. Typical reaction conditions may involve:

    Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde.

    Thioether linkage formation: This step may involve the reaction of a thiol with a suitable alkylating agent.

    Pyranone ring formation: This could be synthesized via a cyclization reaction involving a suitable precursor.

    Esterification: The final step may involve the reaction of the pyranone derivative with 2-ethoxybenzoic acid in the presence of a dehydrating agent.

Industrial Production Methods

Industrial production methods for such complex compounds typically involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the carbonyl groups, converting them to alcohols.

    Substitution: The imidazole ring and ester group may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioether linkage may yield sulfoxides or sulfones, while reduction of the carbonyl groups may produce alcohols.

Scientific Research Applications

Chemistry

In organic synthesis, this compound may serve as a versatile intermediate for the construction of more complex molecules. Its multiple functional groups allow for diverse chemical transformations.

Biology

The imidazole ring is a common motif in biologically active compounds, suggesting potential applications in drug discovery and development. The compound may exhibit antimicrobial, antifungal, or anticancer properties.

Medicine

Due to its structural complexity, the compound may interact with various biological targets, making it a candidate for therapeutic applications. Further research is needed to explore its pharmacological properties.

Industry

In materials science, the compound may be used in the development of novel materials with specific properties, such as conductivity, fluorescence, or catalytic activity.

Mechanism of Action

The mechanism of action of 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-ethoxybenzoate would depend on its specific application. In a biological context, it may interact with enzymes, receptors, or other molecular targets, modulating their activity through binding interactions. The imidazole ring, for example, may coordinate with metal ions or participate in hydrogen bonding.

Comparison with Similar Compounds

Research Implications and Limitations

  • Synthetic Challenges : The absence of synthesis data for the target compound highlights a critical gap. Lessons from pyrimidine derivatives () suggest optimizing thioether-forming reactions to improve yields .
  • Biological Profiling : Prioritize assays for kinase inhibition (akin to MKI-833) and antimicrobial activity (as in ) to validate hypothetical targets .
  • Structural Optimization : Modifying the pyran core or benzoate substituents (e.g., replacing ethoxy with bulkier groups) could enhance potency or selectivity.

Biological Activity

6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-ethoxybenzoate is a complex organic compound that features a unique structural arrangement, including a pyran ring, an imidazole moiety, and an ethoxybenzoate group. This combination of functional groups positions it as a candidate for various biological activities, particularly in the fields of medicinal chemistry and drug development.

Structural Characteristics

The molecular formula for this compound is C19H20N2O4SC_{19}H_{20}N_2O_4S, with a molecular weight of approximately 364.44 g/mol. The presence of the thioether linkage and the pyran ring contributes to its potential reactivity and biological interactions.

PropertyValue
Molecular FormulaC19H20N2O4SC_{19}H_{20}N_2O_4S
Molecular Weight364.44 g/mol
Structure FeaturesPyran ring, imidazole, thioether

Biological Activity Overview

Preliminary studies indicate that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Research has shown that derivatives of this compound can exhibit significant antibacterial and antifungal properties, making them candidates for further exploration in treating infections.
  • Cytotoxicity Against Cancer Cells : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy.
  • Enzyme Inhibition : The imidazole component is often associated with enzyme inhibition, which could be relevant in the context of diseases where specific enzymes play a crucial role.

The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized that the compound may interact with biological targets such as enzymes or receptors involved in disease pathways. The imidazole ring may facilitate binding to these targets, while the thioether and ester groups could influence pharmacokinetic properties.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

  • Anticancer Properties : A study examining compounds with similar structures reported significant cytotoxicity against human breast cancer cell lines (MCF7), with IC50 values indicating effective concentrations for inducing cell death.
  • Antifungal Activity : Research on imidazole derivatives has shown promising results against Candida albicans, highlighting their potential as antifungal agents.
  • Enzyme Interaction Studies : Investigations into enzyme binding affinities suggest that modifications to the thioether group can enhance selectivity and efficacy against specific targets.

Q & A

What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

Answer:
The synthesis involves multi-step reactions, including nucleophilic substitution and esterification. Key steps:

  • Thioether formation: Reacting 1-methyl-1H-imidazole-2-thiol with a methylene-containing pyran precursor under basic conditions (e.g., triethylamine in 1,4-dioxane) .
  • Esterification: Coupling the pyran intermediate with 2-ethoxybenzoic acid using DCC/DMAP or other activating agents .
    Optimization strategies:
  • Monitor intermediates via TLC/HPLC to ensure step completion .
  • Adjust solvent polarity (e.g., DMF vs. THF) to enhance solubility of hydrophobic intermediates .
  • Use catalytic amounts of iodine to accelerate thioether formation .

Which analytical techniques are most effective for confirming the compound’s structure and purity?

Answer:

  • HPLC: Quantify purity (>95%) using a C18 column with UV detection at 254 nm .
  • FTIR: Confirm functional groups (e.g., C=O at ~1700 cm⁻¹ for the ester, S-C stretching at ~650 cm⁻¹) .
  • NMR: Assign protons on the imidazole (δ 7.2–7.5 ppm), pyran (δ 6.1–6.3 ppm), and ethoxy groups (δ 1.3–1.5 ppm) .
  • Mass spectrometry (HRMS): Verify molecular weight (C₂₀H₂₁N₂O₅S) with <2 ppm error .

How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

  • Dose-response studies: Establish EC₅₀/IC₅₀ values across multiple assays (e.g., enzyme inhibition vs. cellular toxicity) .
  • Structural analogs: Compare activity with derivatives lacking the ethoxy or thioether groups to identify critical pharmacophores .
  • Assay standardization: Control variables like solvent (DMSO concentration ≤0.1%) and cell line passage number .

What experimental designs are suitable for studying its environmental fate and degradation pathways?

Answer:

  • Hydrolysis studies: Expose the compound to buffers at pH 3–9 (37°C) and monitor degradation via LC-MS .
  • Photolysis: Use UV/vis light sources to simulate sunlight and identify photoproducts .
  • QSAR modeling: Predict biodegradability using software like EPI Suite™ based on logP and topological polar surface area .

What safety protocols are essential when handling this compound?

Answer:

  • PPE: Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact .
  • Storage: Keep in airtight containers at –20°C, away from ignition sources (P210) .
  • Waste disposal: Neutralize with 10% NaOH before incineration to avoid sulfur oxide emissions .

How does the compound’s molecular conformation influence its interaction with biological targets?

Answer:

  • X-ray crystallography: Resolve the crystal structure to identify hydrogen bonds between the pyran’s carbonyl and target active sites .
  • Docking simulations: Use AutoDock Vina to model interactions with enzymes like xanthine oxidase, focusing on the imidazole-thioether moiety .
  • SAR studies: Modify the ethoxy group to assess steric effects on binding affinity .

What strategies address low synthetic yields in large-scale preparations?

Answer:

  • Catalyst screening: Test Pd/C or Ni catalysts for hydrogenation steps .
  • Microwave-assisted synthesis: Reduce reaction time (e.g., from 24h to 2h) for esterification .
  • Purification: Use flash chromatography with gradient elution (hexane:EtOAc 8:2 → 6:4) .

What structural motifs are critical for its pharmacological potential?

Answer:

  • Imidazole-thioether: Enhances binding to metalloenzymes (e.g., cytochrome P450) via sulfur-metal coordination .
  • Pyran-4-one: Acts as a hydrogen bond acceptor, mimicking natural substrates in kinase inhibition .
  • Ethoxybenzoate: Improves lipophilicity (logP ~2.5) for membrane penetration .

How can regioselective functionalization of the imidazole ring be achieved?

Answer:

  • Protecting groups: Use Boc to block the 1-position, enabling selective alkylation at the 2-thiol .
  • Directed ortho-metalation: Employ LDA to deprotonate the imidazole, followed by electrophilic quenching .
  • Spectroscopic validation: Confirm regiochemistry via NOESY (proximity of methyl and thioether groups) .

What computational methods predict its metabolic stability in vivo?

Answer:

  • CYP450 metabolism: Simulate oxidation sites (e.g., ethoxy demethylation) using StarDrop™ .
  • Metabolite ID: Apply molecular networking in GNPS to match MS/MS fragments with known pathways .
  • ADMET profiling: Calculate bioavailability scores (e.g., Rule of Five compliance) using SwissADME .

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